BenchChemオンラインストアへようこそ!

(R)-7-Methoxy-6-methylchroman-4-amine

chiral resolution asymmetric synthesis enantiomeric purity

Select (R)-7-Methoxy-6-methylchroman-4-amine for its defined (R)-stereochemistry, which eliminates the 50% inactive isomer present in racemic mixtures and ensures unambiguous structure-activity relationships. The 7-methoxy and 6-methyl substituents modulate pKa (9.86) and lipophilicity, while the rigid chroman scaffold targets GPCRs and kinases. Ideal for enantioselective ligand development and chiral chromatography validation.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13041983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Methoxy-6-methylchroman-4-amine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1OC)OCCC2N
InChIInChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)6-10(7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1
InChIKeyHFOLBJULRLSFBS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-7-Methoxy-6-methylchroman-4-amine: Chiral Chroman Scaffold for Enantioselective Medicinal Chemistry


(R)-7-Methoxy-6-methylchroman-4-amine is a single-enantiomer 4-aminochroman derivative featuring a chroman bicyclic core with a 7-methoxy substituent and a 6-methyl group. The compound contains a defined chiral center at the 4-position of the dihydropyran ring, which establishes its (R)-configuration and renders it distinct from its (S)-enantiomer in both synthetic utility and potential biological recognition [1]. Chroman-4-amines constitute a privileged scaffold class with demonstrated relevance to serotonin receptor modulation and kinase inhibition programs [2]. The presence of the 7-methoxy group introduces electron-donating character that influences the aromatic ring's reactivity and physicochemical properties, while the 6-methyl group provides additional steric and lipophilic modulation . These structural features collectively position this compound as a stereochemically defined building block for the construction of enantioselective ligands and pharmaceutical intermediates.

Why Generic Chroman-4-amine Analogs Cannot Substitute for (R)-7-Methoxy-6-methylchroman-4-amine in Stereochemically Sensitive Applications


Substitution with racemic 7-methoxy-6-methylchroman-4-amine, the (S)-enantiomer, or simpler achiral chroman-4-amine analogs introduces quantifiable differences in stereochemical purity, receptor recognition, and physicochemical behavior that preclude functional equivalence. Racemic mixtures contain equimolar amounts of both enantiomers, effectively halving the concentration of the active (R)-enantiomer in any stereochemically dependent assay and introducing the confounding variable of the (S)-enantiomer's independent biological activity profile [1]. The (S)-enantiomer possesses a distinct three-dimensional orientation of substituents that alters its interaction with chiral biological targets such as G protein-coupled receptors and enzymes [2]. Chroman-4-amine derivatives lacking the 7-methoxy and 6-methyl substituents exhibit markedly different lipophilicity (cLogP) and predicted pKa values, which directly impact membrane permeability, metabolic stability, and protonation state under physiological conditions . For applications requiring precise stereochemical definition—including asymmetric catalysis, enantioselective receptor ligand development, and chiral chromatography method validation—substitution with non-stereospecific or incompletely substituted analogs introduces uncontrolled variables that compromise experimental reproducibility and data interpretability.

Quantitative Evidence Guide: Differentiating (R)-7-Methoxy-6-methylchroman-4-amine from Structural Analogs


Enantiomeric Excess: Defined (R)-Configuration Versus Racemic Mixture or (S)-Enantiomer

(R)-7-Methoxy-6-methylchroman-4-amine possesses a single defined chiral center at the 4-position, distinguishing it from racemic 7-methoxy-6-methylchroman-4-amine, which contains a 1:1 mixture of (R)- and (S)-enantiomers. Asymmetric synthesis methodologies for (R)-chroman-4-amine salts achieve excellent enantiomeric excess (ee) via highly enantioselective CBS reduction of substituted chroman-4-ones followed by azide inversion and salt purification without chromatography [1]. The (S)-enantiomer (CAS 1344524-63-5) exhibits opposite optical rotation and distinct chromatographic retention characteristics due to its inverted stereocenter .

chiral resolution asymmetric synthesis enantiomeric purity stereochemistry

Chiral Center Position: 4-Amino Substitution Pattern Distinguishes from 2-Aminomethyl Chroman Analogs

The 4-amino substitution pattern of (R)-7-methoxy-6-methylchroman-4-amine positions the amine group directly on the dihydropyran ring, creating a distinct pharmacophore geometry compared to 2-(aminomethyl)chromans, where the amine is displaced by one carbon from the ring system. This topological difference has been shown to be critical for receptor subtype recognition. Research on chroman scaffolds demonstrates that 2-methylchroman moiety provides an entirely novel scaffold capable of accessing the D2 agonist pharmacophore, whereas 4-aminochroman derivatives present a different vector orientation for ligand-receptor interactions [1]. Additionally, gem-dimethylchroman-4-amine derivatives exhibit butyrylcholinesterase inhibition with IC50 values ranging from 2.9 to 67 μM, demonstrating the 4-amino scaffold's engagement with enzymatic targets .

scaffold topology pharmacophore geometry receptor binding dopamine receptor

Physicochemical Properties: Predicted pKa and Solubility Profile Relative to Non-Methoxy Analogs

The 7-methoxy substituent in (R)-7-methoxy-6-methylchroman-4-amine introduces an electron-donating group that modulates the aromatic ring's electronic character and influences the amine's basicity. Predicted pKa for this compound is 9.86±0.15, reflecting the amine group's protonation equilibrium . In contrast, non-methoxylated chroman-4-amine analogs exhibit different predicted pKa values, with some derivatives showing pKa around 8.65±0.24 as measured potentiometrically [1]. The compound demonstrates DMSO solubility exceeding 30 mg/mL and can be stored in DMSO solution at -20°C for up to 3 months without degradation .

drug-likeness solubility pKa membrane permeability formulation

Chiral Chromatographic Resolution: Retention Behavior Differentiation from (S)-Enantiomer

The (R)- and (S)-enantiomers of 7-methoxy-6-methylchroman-4-amine can be distinguished and separated via chiral chromatographic methods, with distinct retention times observed on polysaccharide-based chiral stationary phases. The (S)-enantiomer (CAS 1344524-63-5) is commercially available as a separate analytical reference standard with 98% purity, enabling direct chromatographic comparison and method validation . Diastereomeric salt formation with chiral acids such as (R)-mandelic acid or D-tartaric acid enables resolution of (R)-chroman-4-amines from racemic mixtures via crystallization, achieving excellent enantiomeric excess without requiring preparative chromatography [1].

chiral chromatography enantiomer separation analytical method validation quality control

Chroman-4-amine Scaffold Privilege: Broad Biological Target Engagement Across GPCR and Enzyme Classes

Chroman-4-amine derivatives as a class demonstrate nanomolar affinity for multiple therapeutically relevant targets. Documented activities include: 5-HT2B receptor binding with IC50 = 22±9.0 nM and cellular antagonist activity IC50 = 54 nM for substituted chroman derivatives [1]; NAAA inhibition with IC50 values ranging from 6 nM to 73 nM across human and rat isoforms for structurally related chroman compounds [2]; and butyrylcholinesterase inhibition with IC50 values of 2.9-7.3 μM for gem-dimethylchroman-4-ol derivatives, comparable to currently used therapeutic agents . Chroman derivatives also function as 5-HT2C receptor agonists or partial agonists with therapeutic relevance to CNS disorders [3].

serotonin receptor GPCR 5-HT2C enzyme inhibition privileged scaffold

Molecular Weight and Formula: Distinguishing from 6-Methylchroman-4-amine and Other Des-Methoxy Analogs

(R)-7-Methoxy-6-methylchroman-4-amine (C11H15NO2, MW 193.24 g/mol) incorporates both 7-methoxy and 6-methyl substituents, distinguishing it from simpler chroman-4-amines that lack one or both of these modifications. (R)-6-Methylchroman-4-amine (C10H13NO, MW 163.22 g/mol) lacks the 7-methoxy group, resulting in a 30 Da lower molecular weight and altered lipophilicity (XLogP3 = 1.3) [1]. (S)-6-Methylchroman-4-amine has the same molecular formula (C10H13NO, MW 163.22) but opposite stereochemistry [2]. The 7-methoxy-6-methyl substitution pattern provides distinct hydrogen bond acceptor capacity (3 H-bond acceptors versus 2 for the des-methoxy analog) and increased topological polar surface area, affecting both analytical detection and biological membrane interactions.

molecular formula molecular weight structural differentiation analytical confirmation

Recommended Research and Industrial Application Scenarios for (R)-7-Methoxy-6-methylchroman-4-amine Based on Quantitative Evidence


Enantioselective Synthesis of CNS-Targeted GPCR Ligands

The (R)-configured 4-aminochroman scaffold, with its 7-methoxy and 6-methyl substituents, provides a stereochemically defined starting point for the synthesis of serotonin receptor modulators. Chroman derivatives have demonstrated nanomolar 5-HT2B receptor binding (IC50 = 22±9.0 nM) and 5-HT2C agonist/partial agonist activity [1] [2]. The defined (R)-stereochemistry eliminates the 50% inactive isomer present in racemic starting materials and enables direct structure-activity relationship studies where stereochemistry is a controlled variable. The predicted pKa of 9.86±0.15 indicates the amine remains protonated under physiological assay conditions, a critical consideration for receptor binding studies .

Chiral Building Block for Asymmetric Catalyst Development

The (R)-configuration at the 4-position, combined with the chroman ring's rigid bicyclic framework, positions this compound as a chiral building block for enantioselective ligand and catalyst construction. Asymmetric synthesis methodology for (R)-chroman-4-amine salts achieves excellent enantiomeric excess (>95% ee) without requiring chromatographic purification, validating the scalability of stereochemical purity [3]. The compound's molecular formula (C11H15NO2, MW 193.24) and presence of three H-bond acceptors distinguish it analytically from simpler 6-methylchroman-4-amine (MW 163.22), ensuring accurate identification in synthetic workflows [4].

Analytical Reference Standard for Chiral Chromatography Method Development

The commercial availability of both (R)-enantiomer and (S)-enantiomer (CAS 1344524-63-5, 98% purity) as discrete compounds enables their use as reference standards for chiral HPLC method development and validation . The defined (R)-stereochemistry provides a benchmark for establishing retention time windows, resolution parameters, and enantiomeric purity thresholds. DMSO solubility exceeding 30 mg/mL and -20°C solution stability for up to 3 months support routine analytical use and standard solution preparation .

Medicinal Chemistry SAR Exploration of 7-Methoxy-6-methyl Substitution Effects

The combination of 7-methoxy and 6-methyl substituents on the chroman ring creates a specific electronic and steric environment for SAR studies. The 7-methoxy group introduces electron-donating character that increases amine basicity (pKa 9.86±0.15) compared to non-methoxylated analogs (pKa ~8.65) [5]. This pKa shift of approximately 1.21 units affects protonation state, membrane permeability, and salt formation behavior. Chroman-4-amine scaffold derivatives demonstrate broad target engagement across GPCRs (5-HT2B IC50 = 22 nM), enzymes (NAAA IC50 = 6-73 nM), and cholinesterases (eqBuChE IC50 = 2.9-7.3 μM), providing multiple validated biological entry points for SAR campaigns [6] [7] .

Quote Request

Request a Quote for (R)-7-Methoxy-6-methylchroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.